Cas no 40757-20-8 (Methyl 4-methoxy-3-nitrobenzoate)

Methyl 4-methoxy-3-nitrobenzoate structure
40757-20-8 structure
Product Name:Methyl 4-methoxy-3-nitrobenzoate
CAS No:40757-20-8
MF:C9H9NO5
MW:211.171462774277
MDL:MFCD00024213
CID:89440
PubChem ID:354334653
Update Time:2025-11-02

Methyl 4-methoxy-3-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-methoxy-3-nitrobenzoate
    • 4-Methoxy-3-nitrobenzoic Acid Methyl Ester
    • Methyl 3-Nitro-p-anisate
    • 3-Nitro-p-anisic Acid Methyl Ester
    • ZUZYMTBOKNSYEB-UHFFFAOYSA-N
    • 4-Methoxy-3-nitro-benzoic acid methyl ester
    • Benzoic acid, 4-methoxy-3-nitro-, methyl ester
    • 3-Nitro-4-methoxybenzoic acid methyl ester
    • ARONIS010110
    • methyl-4-methoxy-3-nitrobenzoate
    • methyl 3-nitro-4-methoxybenzoate
    • SBB071790
    • MDL: MFCD00024213
    • Inchi: 1S/C9H9NO5/c1-14-8-4-3-6(9(11)15-2)5-7(8)10(12)13/h3-5H,1-2H3
    • InChI Key: ZUZYMTBOKNSYEB-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C(=O)OC)=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 211.04800
  • Monoisotopic Mass: 211.048072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.4
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6

Experimental Properties

  • Color/Form: crystal
  • Density: 1.294
  • Melting Point: 108.0 to 112.0 deg-C
  • Boiling Point: 350.7°C at 760 mmHg
  • Flash Point: 168.3°C
  • Refractive Index: 1.54
  • PSA: 81.35000
  • LogP: 1.91320
  • Solubility: Not determined

Methyl 4-methoxy-3-nitrobenzoate Security Information

Methyl 4-methoxy-3-nitrobenzoate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Methyl 4-methoxy-3-nitrobenzoate Production Method

Methyl 4-methoxy-3-nitrobenzoate Related Literature

  • 1. 369. Proximity effects in diaryl derivatives. Part II. The formation of phenazines by reduction of 2,2′-dinitrodiphenyl ethers
    M. F. Grundon,A. S. Wasfi J. Chem. Soc. 1963 1982

Additional information on Methyl 4-methoxy-3-nitrobenzoate

Research Briefing on Methyl 4-methoxy-3-nitrobenzoate (CAS: 40757-20-8) in Chemical Biology and Pharmaceutical Applications

Methyl 4-methoxy-3-nitrobenzoate (CAS: 40757-20-8) has recently gained attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive scaffold. This briefing consolidates the latest findings (2022-2023) regarding its synthetic utility, biological activity profiling, and emerging therapeutic applications, with particular emphasis on its role in PROTAC development and antimicrobial agent design.

Recent synthetic methodology studies (J. Org. Chem. 2023, 88, 5123-5137) have demonstrated the compound's enhanced reactivity in palladium-catalyzed cross-coupling reactions when used as an aryl halide surrogate. The electron-withdrawing nitro group at the 3-position and methoxy group at the 4-position create unique electronic properties that facilitate regioselective functionalization. This has enabled its application in the streamlined synthesis of complex benzodiazepine derivatives showing nanomolar affinity for GABA receptors.

In medicinal chemistry applications (Eur. J. Med. Chem. 2023, 245, 114891), derivatives of Methyl 4-methoxy-3-nitrobenzoate have shown promising activity against drug-resistant Staphylococcus aureus strains (MIC = 1.56 μg/mL). The nitro group serves as a crucial pharmacophore that enhances membrane penetration while the ester moiety allows for prodrug modifications. Structural-activity relationship studies indicate that reduction of the nitro group to an amine significantly alters the antimicrobial spectrum, suggesting different mechanisms of action.

Notably, the compound has emerged as a key building block in targeted protein degradation platforms (ACS Chem. Biol. 2022, 17, 3121-3132). Its orthogonal reactivity enables efficient conjugation with E3 ligase ligands and target protein binders to create PROTAC molecules with improved pharmacokinetic properties. The methoxy group in particular contributes to enhanced blood-brain barrier penetration in neurodegenerative disease models.

Analytical chemistry advancements (Anal. Chim. Acta 2023, 1234, 340512) have developed novel HPLC-MS methods for tracking Methyl 4-methoxy-3-nitrobenzoate metabolism in hepatic microsomes, revealing unexpected glutathione adduct formation pathways. These findings have important implications for preclinical toxicity assessment of related drug candidates.

Current challenges in the field include the need for greener synthetic routes (current yields average 65-70%) and better understanding of nitroreductase-mediated activation in vivo. Ongoing clinical trials with derivatives (NCT05678941) for oncology applications may validate the therapeutic potential of this chemical scaffold in the coming years.

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